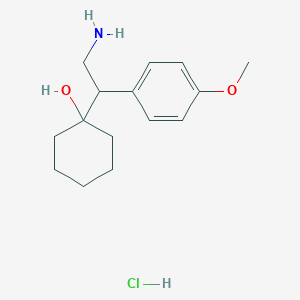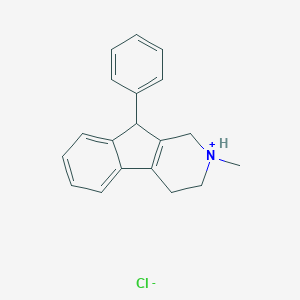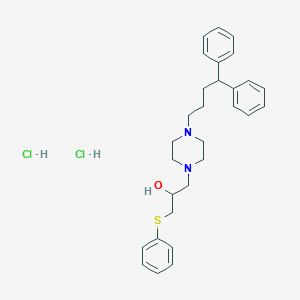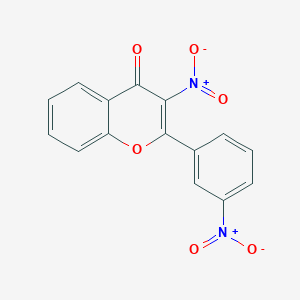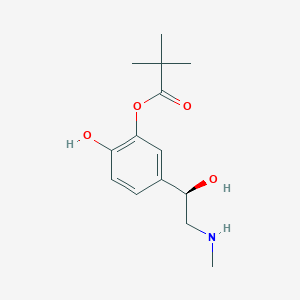
3-Pivaloylepinephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pivaloylepinephrine (3-PE) is a synthetic compound that belongs to the class of adrenergic agonists. It is a derivative of norepinephrine and has been widely used in scientific research due to its ability to selectively activate β-adrenergic receptors.
Mécanisme D'action
3-Pivaloylepinephrine selectively activates β-adrenergic receptors, which are G protein-coupled receptors that are present in various tissues throughout the body. Upon activation, the β-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pivaloylepinephrine are largely mediated by the activation of β-adrenergic receptors. These effects include increased heart rate and contractility, vasodilation, bronchodilation, lipolysis, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been shown to have effects on the central nervous system, including increased locomotor activity and decreased anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Pivaloylepinephrine in lab experiments is its high selectivity for β-adrenergic receptors, which allows for specific activation of this receptor subtype. Additionally, 3-Pivaloylepinephrine has a relatively long half-life, which allows for sustained activation of β-adrenergic receptors. However, one limitation of using 3-Pivaloylepinephrine is its potential to induce desensitization of β-adrenergic receptors with prolonged exposure.
Orientations Futures
There are several future directions for research on 3-Pivaloylepinephrine. One area of interest is the role of β-adrenergic receptors in metabolic disorders such as obesity and diabetes. Additionally, further investigation is needed to fully understand the effects of β-adrenergic receptor activation on the central nervous system and behavior. Finally, the development of more selective and potent β-adrenergic receptor agonists could provide new tools for studying this important signaling pathway.
Méthodes De Synthèse
The synthesis of 3-Pivaloylepinephrine involves the reaction of norepinephrine with pivaloyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by HPLC analysis.
Applications De Recherche Scientifique
3-Pivaloylepinephrine has been widely used in scientific research as a tool to study the β-adrenergic receptor signaling pathway. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been used to study the effects of β-adrenergic receptor agonists on the central nervous system and behavior.
Propriétés
Numéro CAS |
144750-97-0 |
|---|---|
Nom du produit |
3-Pivaloylepinephrine |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |
Clé InChI |
WIUNNKAQOJJYKO-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |
SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Synonymes |
3-monopivaloylepinephrine 3-pivaloylepinephrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



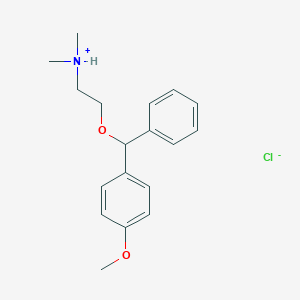

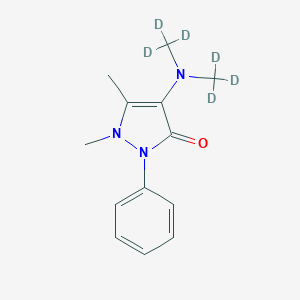
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)




